2-Methoxyethyl 4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate
Description
This compound is a benzoate ester derivative featuring a central isoxazole ring substituted with a 2-chlorophenyl group and a methyl group. The benzoate moiety is linked via an amide bond to the isoxazole ring, with a 2-methoxyethyl ester group at the para position of the benzene ring. Its molecular formula is C₂₁H₂₀ClN₂O₅ (molecular weight: 415.85 g/mol), distinguishing it from shorter-chain ester analogs like the methyl or ethyl derivatives .
Properties
IUPAC Name |
2-methoxyethyl 4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-13-18(19(24-29-13)16-5-3-4-6-17(16)22)20(25)23-15-9-7-14(8-10-15)21(26)28-12-11-27-2/h3-10H,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINABUMEIURFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the isoxazole ring.
Formation of the benzoate ester: The final step involves esterification, where the benzoic acid derivative reacts with methoxyethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is driven by three primary regions:
-
Isoxazole ring : Susceptible to electrophilic substitution at positions 3 and 5.
-
Amide group : Participates in hydrolysis and nucleophilic substitutions.
-
Methoxyethyl ester : Undergoes hydrolysis or transesterification.
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Isoxazole | Electrophilic substitution | Nitration, halogenation |
| Amide | Hydrolysis | Acid-/base-catalyzed cleavage to carboxylic acid |
| Ester | Nucleophilic acyl substitution | Alcoholysis, aminolysis |
Oxidation
The methoxyethyl group and aromatic rings undergo oxidation under strong conditions:
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| Methoxyethyl | KMnO₄ (acidic) | 4-Carboxybenzoic acid |
| Chlorophenyl | O₃, H₂O₂ | 2-Chlorobenzoic acid |
Reduction
| Substrate | Reducing Agent | Product |
|---|---|---|
| Amide | LiAlH₄ | 2-Methoxyethylamine derivative |
| Ester | LiAlH₄ | Benzyl alcohol analog |
Hydrolysis
-
Acidic conditions : Ester hydrolyzes to carboxylic acid; amide remains intact.
-
Basic conditions : Both ester and amide hydrolyze to sodium carboxylates.
| Condition | Reactivity | Major Product |
|---|---|---|
| 1M HCl | Ester cleavage | 4-({[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoic acid |
| 1M NaOH | Full hydrolysis | Sodium 4-aminobenzoate + isoxazole-carboxylate |
Substitution
-
Amine nucleophiles : Displace the methoxyethyl group via SN2 mechanisms.
-
Thiols : Replace the ester oxygen with sulfur under basic conditions .
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ | Ethanol, reflux | 4-Aminobenzamide derivative |
| CH₃SH | K₂CO₃, DMF | Thioester analog |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities. The isoxazole ring is known for its bioactivity, and derivatives like this one are often explored for their therapeutic potential.
- Case Study : A study demonstrated that isoxazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Research
Research has indicated that compounds containing isoxazole rings can exhibit anticancer properties. The specific substitution patterns on the isoxazole can influence their efficacy against various cancer cell lines.
- Data Table: Anticancer Activity of Isoxazole Derivatives
Neuroprotective Effects
Emerging studies suggest that certain isoxazole derivatives may provide neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : In a neuroprotection assay, a related isoxazole compound showed reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Synthetic Chemistry
The synthesis of this compound involves several steps, including the formation of the isoxazole ring and subsequent modifications to introduce the methoxyethyl and benzoate functionalities.
- Synthesis Overview :
- Step 1: Synthesis of the isoxazole core.
- Step 2: Introduction of the chlorophenyl group.
- Step 3: Formation of the benzoate linkage through acylation reactions.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of isoxazole-linked benzoates with variations in ester groups and substitution patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*LogP and solubility data are estimated using computational tools (e.g., Multiwfn ).
Key Differences and Implications
Ester Group Effects: The 2-methoxyethyl ester balances lipophilicity (LogP ~3.8) and solubility better than the methyl (LogP ~4.1) or butyl (LogP ~5.2) analogs. The butyl ester exhibits the highest LogP, favoring lipid membranes but reducing aqueous solubility, which may limit bioavailability .
Biological Activity: Isoxazole derivatives are known for antimicrobial and antitumor properties. The methyl ester analog () has been studied for pesticidal applications, suggesting that ester chain length modulates target selectivity. Longer chains (butyl) may enhance persistence in lipid-rich environments .
Synthetic Accessibility: The methoxyethyl ester is synthesized via nucleophilic substitution or esterification of the corresponding carboxylic acid with 2-methoxyethanol, similar to methods described for ethyl analogs (). Crystallographic data for related compounds (e.g., ) confirm planar amide linkages, critical for maintaining structural integrity during synthesis.
The 2-chlorophenyl group creates a localized electrophilic region, which may drive interactions with nucleophilic residues in biological targets .
Q & A
Basic: What are the established synthetic routes for 2-methoxyethyl 4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate?
Answer:
The synthesis typically involves coupling the isoxazole-carbonyl chloride intermediate with the benzoate derivative. For example, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (a precursor) can be synthesized via cyclization of o-chlorobenzoxime chloride with ethyl acetoacetate, followed by hydrolysis and chlorination using phosphorus pentachloride . Subsequent reaction with 2-methoxyethyl 4-aminobenzoate under Schotten-Baumann conditions (using a base like pyridine or DMAP) yields the target compound. Key validation steps include monitoring reaction progress via TLC and characterizing intermediates via -NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm) .
Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of the isoxazole-carbonyl chloride with the benzoate moiety?
Answer:
Byproduct formation (e.g., ester hydrolysis or incomplete acylation) can be mitigated by:
- Temperature control: Maintaining 0–5°C during acyl chloride addition to prevent thermal degradation.
- Solvent selection: Using anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.
- Catalysis: Adding catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group in the benzoate derivative .
- Stoichiometry: Employing a 1.2–1.5 molar excess of acyl chloride to ensure complete reaction, followed by quenching with aqueous NaHCO to remove unreacted chloride.
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) improves yield and purity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
Answer:
- -NMR:
- IR Spectroscopy:
- Stretching vibrations at ~1740 cm (ester C=O) and ~1660 cm (amide C=O).
- Mass Spectrometry (HRMS):
Advanced: How can computational methods like Multiwfn be applied to analyze noncovalent interactions in this compound?
Answer:
Multiwfn enables visualization of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) via electron density-derived functions:
- Electrostatic Potential (ESP): Maps surface potentials to identify nucleophilic/electrophilic regions (e.g., amide O as hydrogen bond acceptors).
- Reduced Density Gradient (RDG): Highlights steric clashes and weak interactions in dimeric or protein-bound states .
- Topological Analysis: Quantifies bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM) to confirm interaction strengths (e.g., Laplacian values >0 for closed-shell interactions) .
Basic: What experimental design considerations are essential for assessing the compound’s environmental fate?
Answer:
A tiered approach is recommended:
Laboratory studies:
- Hydrolysis: Expose the compound to buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via HPLC.
- Photolysis: Use UV/vis light exposure (e.g., 300–800 nm) to assess sunlight stability .
Ecotoxicology:
- Daphnia magna acute toxicity: 48-hour LC tests at 0.1–10 mg/L.
- Soil adsorption: Batch experiments with varying organic matter content to determine K values .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies may arise from assay-specific factors:
- Cell permeability: Compare logP values (e.g., calculated via ChemAxon) with activity in cell-free vs. cell-based assays.
- Metabolic stability: Perform liver microsome assays to identify rapid degradation in certain models .
- Target specificity: Use molecular docking (AutoDock Vina) to assess binding affinity variations across homologous proteins (e.g., human vs. murine enzymes) .
Statistical meta-analysis of dose-response curves (e.g., IC, EC) and rigorous controls (e.g., solvent-only, positive inhibitors) improve data reliability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent thermal degradation and photolysis.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the ester and amide groups.
- Solubility: Prepare stock solutions in anhydrous DMSO (≤10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodology:
Core modifications: Synthesize analogs with variations in:
- Isoxazole substituents: Replace 2-chlorophenyl with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups.
- Ester linker: Substitute 2-methoxyethyl with PEG or alkyl chains to modulate hydrophilicity .
Assay selection:
- Enzyme inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) to quantify IC.
- Cellular uptake: Measure intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .
Data analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
